7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
This compound is a quinazolinone derivative with a molecular formula of C₂₃H₂₃ClN₄O₄S and a molecular weight of 486.98 g/mol . Its structure features a [1,3]dioxolo ring fused to the quinazolinone core, a sulfanylidene (thiocarbonyl) group at position 6, and a 4-oxobutyl chain linked to a 3-chlorophenyl-substituted piperazine moiety. The compound is part of a broader class of quinazolinones, which are known for diverse pharmacological activities, including kinase inhibition and enzyme modulation .
Properties
Molecular Formula |
C23H23ClN4O4S |
|---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C23H23ClN4O4S/c24-15-3-1-4-16(11-15)26-7-9-27(10-8-26)21(29)5-2-6-28-22(30)17-12-19-20(32-14-31-19)13-18(17)25-23(28)33/h1,3-4,11-13H,2,5-10,14H2,(H,25,33) |
InChI Key |
ZBHVRMUWVDJPKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Origin of Product |
United States |
Biological Activity
The compound 7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one , with the CAS number 688054-75-3 , is a complex organic molecule that has garnered attention for its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant research findings.
- Molecular Formula : C23H23ClN4O4S
- Molecular Weight : 486.97 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation and antidepressant effects . Additionally, the compound may exhibit enzyme inhibitory properties, particularly against acetylcholinesterase and urease, which are critical in various physiological processes and disease states .
Biological Activity Overview
Research indicates that compounds structurally similar to this quinazoline derivative exhibit a range of biological activities:
- Antibacterial Activity :
- Antidepressant-like Effects :
- Enzyme Inhibition :
Case Studies and Research Findings
Several studies have investigated the biological activity of quinazoline derivatives:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Differences Among Quinazolinone Derivatives
Piperazine Substitution Patterns
The target compound’s 3-chlorophenyl-piperazine group distinguishes it from analogs like K284-5246, which carries a benzodioxolylmethyl substituent . In contrast, simpler phenyl substituents (e.g., in ’s benzoquinazolinoquinazolinone) lack halogen or heterocyclic motifs, likely reducing target selectivity .
Core Modifications: Dioxolo vs. Thiazole Fusion
The [1,3]dioxolo ring in the target compound introduces rigidity and hydrogen-bonding capacity, which could enhance binding to polar enzymatic pockets. The sulfanylidene group in the target compound may further modulate electron density, influencing redox properties or metal chelation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
